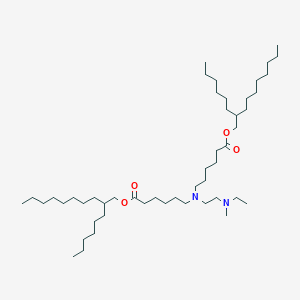
Bis(2-hexyldecyl) 6,6'-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate is a complex organic compound with the molecular formula C49H98N2O4. This compound is known for its unique structure, which includes long alkyl chains and an amine group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate typically involves the reaction of hexanoic acid derivatives with ethyl(methyl)aminoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification and amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome. The final product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: The compound can also be reduced, especially at the ester groups, to form alcohols or other reduced products.
Substitution: Substitution reactions can occur at the amine or ester groups, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Scientific Research Applications
Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. The amine group can interact with various biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate
- 6,6’-((2-(dimethylamino)ethyl)azanediyl)bis(methylene)benzo[d][1,3]dioxol-5-ol
Uniqueness
What sets Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate apart from similar compounds is its specific combination of functional groups and long alkyl chains. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C49H98N2O4 |
|---|---|
Molecular Weight |
779.3 g/mol |
IUPAC Name |
2-hexyldecyl 6-[2-[ethyl(methyl)amino]ethyl-[6-(2-hexyldecoxy)-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C49H98N2O4/c1-7-12-16-20-22-28-36-46(34-26-18-14-9-3)44-54-48(52)38-30-24-32-40-51(43-42-50(6)11-5)41-33-25-31-39-49(53)55-45-47(35-27-19-15-10-4)37-29-23-21-17-13-8-2/h46-47H,7-45H2,1-6H3 |
InChI Key |
DHOBFRUSSVBVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)
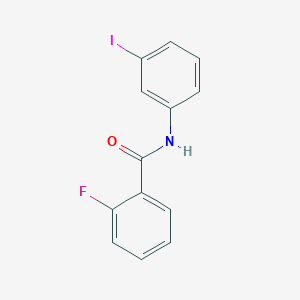
![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
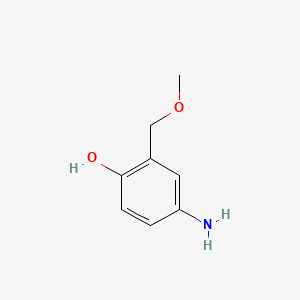
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)
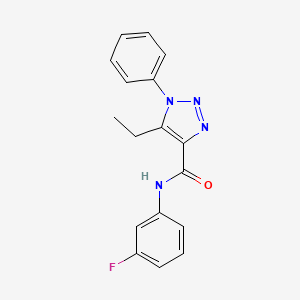
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
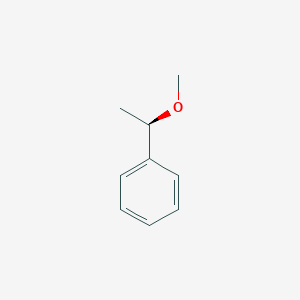
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)

